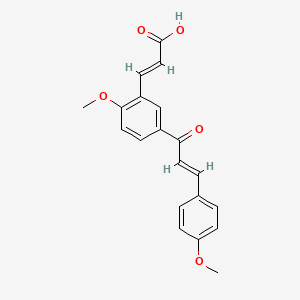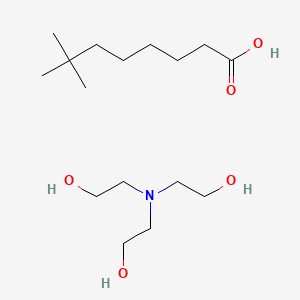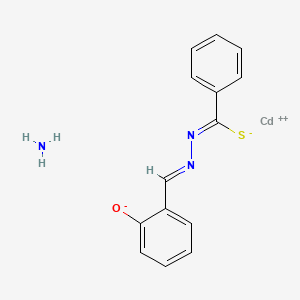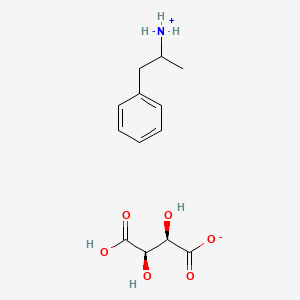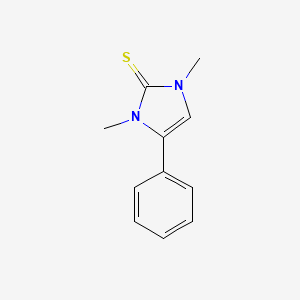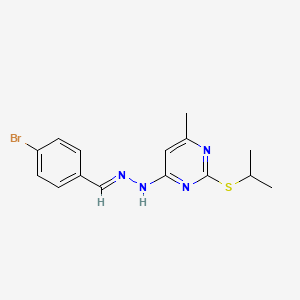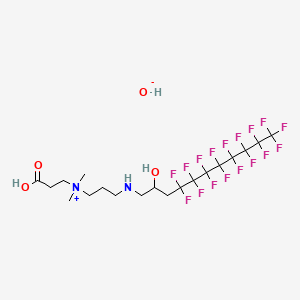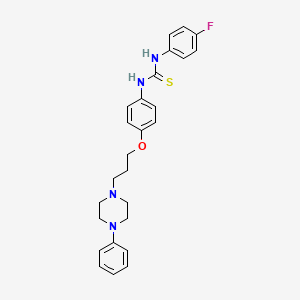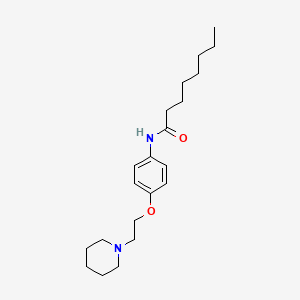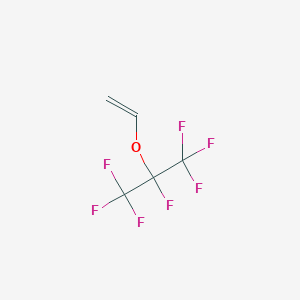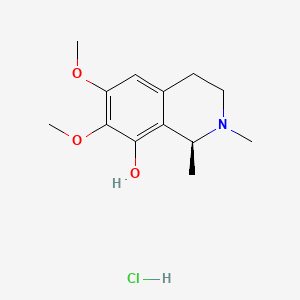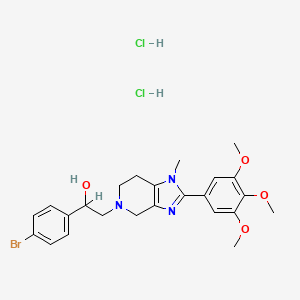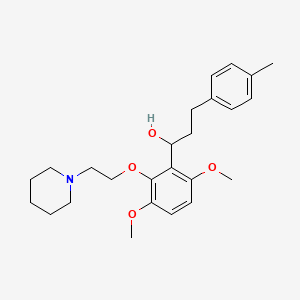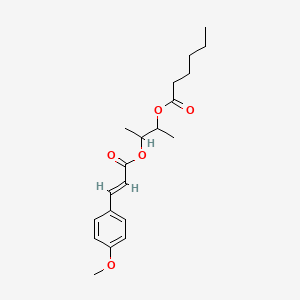
2-((3-(4-Methoxyphenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-Methoxyphenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate is an organic compound with a complex structure that includes a methoxyphenyl group, a propenyl group, and a hexanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Methoxyphenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate typically involves the reaction of 4-methoxybenzaldehyde with acetophenone to form (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one . This intermediate is then reacted with 1-methylpropyl hexanoate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(4-Methoxyphenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-((3-(4-Methoxyphenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((3-(4-Methoxyphenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-((3-(4-Methoxyphenyl)-1-oxo-2-propenyl)oxy)-1-methylpropyl hexanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a hexanoate ester makes it particularly interesting for various applications.
Propiedades
Número CAS |
84006-39-3 |
|---|---|
Fórmula molecular |
C20H28O5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxybutan-2-yl hexanoate |
InChI |
InChI=1S/C20H28O5/c1-5-6-7-8-19(21)24-15(2)16(3)25-20(22)14-11-17-9-12-18(23-4)13-10-17/h9-16H,5-8H2,1-4H3/b14-11+ |
Clave InChI |
GLSQCGGTAJTMTP-SDNWHVSQSA-N |
SMILES isomérico |
CCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=C(C=C1)OC |
SMILES canónico |
CCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


